molecular formula C9H8BrClO B12429916 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one

Cat. No.: B12429916
M. Wt: 247.51 g/mol
InChI Key: WCVNVVBRMRYTKM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a chlorine atom attached to an ethanone backbone. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one typically involves the reaction of 1-(4-Bromo-3-methylphenyl)ethanol with pyridinium chlorochromate in dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature for 12 hours, followed by partitioning between dichloromethane and brine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate adjustments in reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.

    Reduction: 1-(4-Bromo-3-methylphenyl)ethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of various intermediates and products, which can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-methylphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in the synthesis of various complex compounds.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

WCVNVVBRMRYTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCl)Br

Origin of Product

United States

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